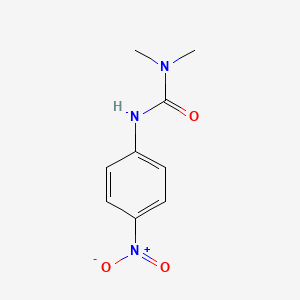

1,1-Dimethyl-3-(4-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dimethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C10H13N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-nitrophenyl group and the other nitrogen atom is substituted with two methyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff kann durch die nukleophile Addition von Aminen an Isocyanate synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Nitroanilin mit Dimethylcarbamoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde auf Effizienz und Wirtschaftlichkeit optimiert werden, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Ausbeute zu gewährleisten. Umwelt- und Sicherheitsaspekte sind ebenfalls wichtig, wobei Maßnahmen ergriffen werden, um Abfall und die Exposition gegenüber gefährlichen Chemikalien zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Eisenpulver in sauren Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch andere funktionelle Gruppen durch nukleophile aromatische Substitutionsreaktionen ersetzt werden.

Hydrolyse: Die Harnstoff-Einheit kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin und Kohlendioxid zu ergeben.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Eisenpulver mit Salzsäure.

Substitution: Natriummethoxid in Methanol, Kaliumhydroxid in Ethanol.

Hydrolyse: Salzsäure, Natriumhydroxid.

Hauptprodukte

Reduktion: 1,1-Dimethyl-3-(4-Aminophenyl)harnstoff.

Substitution: Verschiedene substituierte Phenylharnstoffe abhängig vom verwendeten Nukleophil.

Hydrolyse: Dimethylamin und 4-Nitroanilin.

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Es kann auch als Reagenz in verschiedenen organischen Transformationen dienen.

Biologie: Für seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzielles pharmazeutisches Zwischenprodukt für die Entwicklung neuer Medikamente untersucht.

Industrie: Wird bei der Produktion von Agrochemikalien und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung bestimmter Pfade führt. Wenn es beispielsweise antimikrobielle Aktivität aufweist, könnte es bakterielle Enzyme hemmen, die für die Zellwandsynthese oder die DNA-Replikation essentiell sind. Die genauen molekularen Ziele und Pfade, die beteiligt sind, würden weitere Untersuchungen durch experimentelle Studien erfordern.

Wirkmechanismus

The mechanism of action of 1,1-Dimethyl-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Vergleich Mit ähnlichen Verbindungen

1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1,1-Dimethyl-3-(3-Nitrophenyl)harnstoff: Ähnliche Struktur, jedoch mit der Nitrogruppe in meta-Position, was zu unterschiedlicher Reaktivität und biologischer Aktivität führen kann.

1,1-Dimethyl-3-(2-Methyl-4-Nitrophenyl)harnstoff: Enthält eine zusätzliche Methylgruppe am Phenylring, die sich möglicherweise auf seine chemischen und biologischen Eigenschaften auswirkt.

1,1-Diethyl-3-(4-Nitrophenyl)harnstoff: Substitution von Methylgruppen durch Ethylgruppen, was sich auf seine Löslichkeit und Reaktivität auswirken kann.

Die Einzigartigkeit von 1,1-Dimethyl-3-(4-Nitrophenyl)harnstoff liegt in seinem spezifischen Substitutionsschema, das zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu seinen Analoga führen kann.

Eigenschaften

CAS-Nummer |

7159-97-9 |

|---|---|

Molekularformel |

C9H11N3O3 |

Molekulargewicht |

209.20 g/mol |

IUPAC-Name |

1,1-dimethyl-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |

InChI-Schlüssel |

UPFXGZRGZGFYDC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)

![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)